REACTION_CXSMILES
|
[H][H].C1OC1.[CH2:6]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1O)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>C1OC1.C(C1(O)CCCCC1)CCCCCCCC>[CH2:6]([CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:1.2,3.4|
|
Name
|
nonylphenol ethylene oxide
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1CO1.C(CCCCCCCC)C1=C(C=CC=C1)O
|
Name
|
Nonylphenol ethylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1.C(CCCCCCCC)C1=C(C=CC=C1)O
|
Name
|
nonylcyclohexanol ethylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CO1.C(CCCCCCCC)C1(CCCCC1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |